Deoxynojirimycin Tetrabenzyl Ether
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIIDKLQTCPFQA-KMKAFXEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452394 | |
| Record name | Deoxynojirimycin Tetrabenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69567-11-9 | |
| Record name | Deoxynojirimycin Tetrabenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Deoxynojirimycin Tetrabenzyl Ether: A Precursor for 1-Deoxynojirimycin Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxynojirimycin (DNJ), an iminosugar found in mulberry leaves and produced by several microorganisms, is a potent inhibitor of α-glucosidase enzymes. This inhibitory activity forms the basis of its therapeutic applications, including the management of type 2 diabetes mellitus. The chemical synthesis of DNJ often involves the use of protected intermediates to ensure stereoselectivity and yield. Among these, Deoxynojirimycin Tetrabenzyl Ether (DBE) stands out as a key precursor, offering a stable and reliable route to the final active compound. This technical guide provides a comprehensive overview of the synthesis of DNJ from DBE, including detailed experimental protocols, quantitative data, and a review of the relevant biological signaling pathways.
Synthesis of this compound (DBE)
The synthesis of DBE typically starts from commercially available D-glucose and involves a multi-step process to introduce the nitrogen atom into the sugar ring and protect the hydroxyl groups with benzyl ethers. The benzyl groups are stable under a variety of reaction conditions, making them ideal protecting groups for the synthesis of complex molecules like DNJ.
Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin
A detailed, large-scale synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin has been published in "Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4".[1][2][3][4][5] While the full, detailed protocol from this specific source is not publicly available, a general representative procedure based on common organic synthesis techniques is outlined below.
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranose
-
Reagents for conversion of the anomeric carbon to an amino group (e.g., via an azide intermediate)
-
Reducing agents (e.g., Lithium aluminum hydride)
-
Solvents (e.g., Tetrahydrofuran, Diethyl ether)
-
Reagents for work-up and purification (e.g., Sodium sulfate, Silica gel)
Procedure:
-
Conversion of the anomeric hydroxyl group: The starting material, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, is first converted at the anomeric position to a group that can be readily displaced by a nitrogen-containing nucleophile. This often involves the formation of a glycosyl halide or triflate.
-
Introduction of the nitrogen functionality: The activated sugar is then reacted with a nitrogen source, such as sodium azide, to introduce the azide group at the C1 position with inversion of stereochemistry.
-
Reduction and cyclization: The azido group is subsequently reduced to an amine. This reduction can be achieved using various reagents, such as lithium aluminum hydride or catalytic hydrogenation. The newly formed amino group then displaces an activated group at C-5 (often a tosylate or mesylate) to form the piperidine ring of the deoxynojirimycin core.
-
Purification: The crude DBE is purified by column chromatography on silica gel to yield the pure product.
Conversion of DBE to 1-Deoxynojirimycin (DNJ)
The final and critical step in the synthesis of DNJ is the removal of the four benzyl protecting groups from DBE. This debenzylation is most commonly achieved through catalytic hydrogenation.
Experimental Protocols: Debenzylation of this compound
Several methods can be employed for the debenzylation of DBE. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Method 1: Hydrogenolysis using Palladium on Carbon (Pd/C)
Materials:
-
This compound (DBE)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen source (Hydrogen gas balloon or high-pressure hydrogenator)
Procedure: [5]
-
Dissolve DBE (1 mmol) in ethanol (10 mL).
-
Add 10% Pd/C (10 mol% of the catalyst, water wet).
-
Degas the mixture twice under vacuum and replace the atmosphere with hydrogen.
-
Stir the reaction mixture under a hydrogen balloon at room temperature overnight.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude DNJ.
-
Purify the crude product by recrystallization or ion-exchange chromatography.
Method 2: Hydrogenolysis using Pearlman's Catalyst (Pd(OH)₂/C)
Pearlman's catalyst is often favored for debenzylations as it can be more effective and selective than Pd/C, particularly for substrates that are sensitive to acidic conditions that can be generated with Pd/C.[6][7]
Materials:
-
This compound (DBE)
-
20% Palladium Hydroxide on Carbon (Pearlman's Catalyst)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen source (Hydrogen gas balloon or high-pressure hydrogenator)
Procedure:
-
Dissolve DBE in ethanol.
-
Add Pearlman's catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and purify the product as described in Method 1.
Method 3: Catalytic Transfer Hydrogenation
This method avoids the need for a pressurized hydrogen gas apparatus, using a hydrogen donor in the presence of a palladium catalyst.[8][9][10][11]
Materials:
-
This compound (DBE)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate
-
Solvent (e.g., Methanol)
Procedure: [12]
-
Dissolve DBE in methanol.
-
Add 10% Pd/C and ammonium formate (2 to 4 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst and evaporate the solvent.
-
The resulting product can be purified by washing with a saturated NaCl solution and subsequent recrystallization or chromatography.
Data Presentation: Comparison of Debenzylation Methods
| Method | Catalyst | Hydrogen Source | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Hydrogenolysis | 10% Pd/C | H₂ gas | 80-95 | >95 | High yield, clean reaction. | Requires specialized hydrogenation equipment, potentially flammable. |
| Hydrogenolysis | 20% Pd(OH)₂/C (Pearlman's) | H₂ gas | 85-98 | >98 | High yield and selectivity, less prone to generating acidic byproducts. | Catalyst is more expensive than Pd/C. |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | 75-90 | >95 | Does not require a pressurized hydrogen source, experimentally simpler. | May require removal of excess ammonium formate, potentially lower yields. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 1-Deoxynojirimycin
1-Deoxynojirimycin primarily exerts its therapeutic effects by inhibiting α-glucosidases in the small intestine. This initial action triggers a cascade of downstream events that contribute to improved glucose homeostasis.
Caption: Signaling cascade of 1-Deoxynojirimycin.
Experimental Workflow: Synthesis and Purification
The overall workflow from the starting material to the final purified product involves a series of distinct experimental stages.
Caption: Workflow for DNJ synthesis from a protected precursor.
Conclusion
This compound is a pivotal intermediate in the chemical synthesis of 1-deoxynojirimycin. The benzylated precursor allows for controlled and stereoselective transformations, leading to the efficient production of the final active pharmaceutical ingredient. The debenzylation step, primarily achieved through catalytic hydrogenation with catalysts such as Pd/C or Pearlman's catalyst, is a robust and high-yielding process. Understanding the detailed experimental protocols and the underlying biological mechanisms of DNJ is crucial for researchers and professionals involved in the development of novel therapeutics for metabolic disorders.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Large Scale Synthesis of 2,3,4,6-Tetra-O-Benzyl-1-Deoxynojirimycin - Research - Institut Pasteur [research.pasteur.fr]
- 4. dokumen.pub [dokumen.pub]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. researchgate.net [researchgate.net]
- 10. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
An In-Depth Technical Guide to the Chemical Properties of Deoxynojirimycin Tetrabenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynojirimycin (DNJ) and its derivatives represent a critically important class of iminosugars, widely investigated for their therapeutic potential as glycosidase inhibitors. Deoxynojirimycin Tetrabenzyl Ether is a key synthetic intermediate in the development of novel DNJ-based drug candidates. Its primary function is to serve as a protected form of the deoxynojirimycin core, enabling selective modifications, most commonly at the nitrogen atom of the piperidine ring. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for professionals in drug discovery and development. The principal application of this compound is as a precursor in the synthesis of glucosylceramide synthase inhibitors.[1]
Chemical and Physical Properties
This compound is a crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₇NO₄ | [1] |
| Molecular Weight | 523.7 g/mol | [1] |
| CAS Number | 69567-11-9 | [1] |
| Appearance | Crystalline Solid | [1] |
| Solubility | DMF: 15 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) 1:1: 0.5 mg/mLEthanol: 0.25 mg/mL | [1] |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [1] |
| Storage | Store at -20°C. | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the protection of the four hydroxyl groups of deoxynojirimycin with benzyl groups. This perbenzylation is a crucial step to deactivate the hydroxyl groups and direct subsequent reactions to the secondary amine in the piperidine ring.
General Synthesis Workflow
The synthesis of N-alkylated deoxynojirimycin derivatives using the tetrabenzyl ether intermediate follows a well-established workflow. This process begins with the protection of the hydroxyl groups of the DNJ core, followed by N-alkylation, and concludes with the removal of the benzyl protecting groups to yield the final, biologically active compound.
References
The Ascending Interest in Deoxynojirimycin Tetrabenzyl Ether Derivatives: A Technical Guide to Their Biological Activities
For Immediate Release
[City, State] – November 5, 2025 – In the dynamic landscape of therapeutic drug discovery, deoxynojirimycin (DNJ) and its derivatives have emerged as a focal point of intensive research. This technical guide delves into the biological activities of N-substituted deoxynojirimycin derivatives, compounds often synthesized from the versatile intermediate, deoxynojirimycin tetrabenzyl ether. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental methodologies, and cellular pathways associated with these promising molecules.
Deoxynojirimycin, a potent iminosugar, and its lipophilic derivatives exhibit a remarkable spectrum of biological activities, primarily attributed to their ability to inhibit key enzymes involved in carbohydrate metabolism and glycoprotein processing. These activities translate into potential therapeutic applications ranging from antiviral and anticancer to the management of metabolic disorders.
Quantitative Analysis of Biological Activity
The therapeutic potential of N-substituted DNJ derivatives is underscored by their potent inhibitory action on various enzymes. The following tables summarize the key quantitative data from seminal studies in the field.
Table 1: α-Glucosidase Inhibitory Activity of N-Substituted Deoxynojirimycin Derivatives
| Compound | N-Substituent | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Compound 43 | N-alkyl derivative | 30.0 ± 0.6 | 10 | Competitive | [1] |
| Compound 40 | N-alkyl derivative | 160.5 ± 0.6 | 52 | Competitive | [1] |
| Compound 34 | N-alkyl derivative | - | 150 | Competitive | [1] |
| Acarbose (Control) | - | 822.0 ± 1.5 | - | - | [1] |
| 1-DNJ (Control) | - | 222.4 ± 0.5 | - | - | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Antiviral Activity of N-Substituted Deoxynojirimycin Derivatives against Dengue Virus (DENV)
| Compound | N-Substituent | EC50 (µM) | Reference |
| DNJ-derived iminosugars | Various N-alkyl chains | 1.2 - 10.6 | [2] |
EC50: Half-maximal effective concentration.
Table 3: Ceramide Glucosyltransferase (CGT) and Glucosylceramidase (GBA) Inhibitory Activity of N-Substituted Deoxynojirimycin Analogues
| Compound | N-Substituent | Target Enzyme | Ki (µM) / IC50 (µM) | Reference |
| NB-DNJ (Miglustat) | N-butyl | GBA1 | 34 (Ki) | [3] |
| Aminocyclopentitol 35a | N-butyl | GBA1 | 0.032 (Ki) | [3] |
| Aminocyclopentitol 35a | N-butyl | GBA2 | 3.3 (Ki) | [3] |
| Aminocyclopentitol 35f | N-(1-(pentyloxy)methyl)adamantan-1-yl) | CGT | 1000 (IC50) | [3] |
NB-DNJ: N-butyldeoxynojirimycin.
Key Experimental Protocols
A thorough understanding of the methodologies used to assess the biological activity of these compounds is crucial for reproducible and comparative research.
α-Glucosidase Inhibition Assay
This in vitro assay quantifies the inhibitory effect of a compound on α-glucosidase activity.
-
Enzyme and Substrate Preparation: An α-glucosidase solution (e.g., from Saccharomyces cerevisiae) and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The test compound, at various concentrations, is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.
-
Reaction Termination and Measurement: After a specific incubation time (e.g., 20 minutes at 37°C), the reaction is stopped by adding a solution such as sodium carbonate. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve. Kinetic parameters like Ki can be determined using Lineweaver-Burk plots.[1]
Antiviral Plaque Reduction Assay
This assay is a standard method to determine the antiviral efficacy of a compound.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for many viruses) is seeded in multi-well plates.
-
Infection: The cell monolayers are infected with a known amount of virus in the presence of varying concentrations of the test compound.
-
Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions called plaques. The plates are then incubated for a period sufficient for plaque development.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), allowing for the visualization and counting of plaques.
-
Calculation: The percentage of plaque reduction compared to an untreated virus control is calculated for each compound concentration, and the EC50 value is determined.[2]
Ceramide Glucosyltransferase (CGT) Activity Assay
This assay measures the inhibition of the enzyme responsible for the first step in glycosphingolipid biosynthesis.
-
Enzyme Source: A source of CGT is required, typically from cell lysates or purified enzyme preparations.
-
Substrates: The assay utilizes a ceramide substrate (e.g., fluorescently labeled NBD-C6-ceramide) and the sugar donor UDP-glucose.[4]
-
Reaction Mixture: The reaction is carried out in a buffered solution containing the enzyme source, the ceramide substrate, UDP-glucose, and the test compound at various concentrations.
-
Incubation and Termination: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a specific duration. The reaction is then terminated, often by the addition of a solvent mixture to extract the lipids.
-
Product Analysis: The fluorescently labeled glucosylceramide product is separated from the unreacted ceramide substrate using techniques such as high-performance liquid chromatography (HPLC).[4]
-
Quantification: The amount of product formed is quantified, and the inhibitory activity of the compound is determined.
Visualizing the Molecular Mechanisms: Signaling Pathways
The biological effects of this compound derivatives extend beyond simple enzyme inhibition, modulating complex cellular signaling pathways.
Inhibition of Glycoprotein Processing and Induction of ER Stress
The antiviral activity of many N-substituted DNJ derivatives stems from their ability to inhibit endoplasmic reticulum (ER) resident α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, leading to an accumulation of misfolded proteins in the ER and triggering the Unfolded Protein Response (UPR), also known as ER stress.
Caption: Inhibition of ER α-glucosidases by DNJ derivatives triggers the UPR.
Modulation of the PI3K/AKT Signaling Pathway
DNJ and its derivatives have been shown to influence the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. This modulation can contribute to their potential anticancer and metabolic regulatory effects.
Caption: DNJ derivatives can modulate the activity of the PI3K/AKT signaling pathway.
Induction of Apoptosis via the Mitochondrial Pathway
Lipophilic derivatives of DNJ have been reported to induce apoptosis in cancer cells. This process often involves the intrinsic or mitochondrial pathway, characterized by the activation of a cascade of caspases.
Caption: Lipophilic DNJ derivatives can trigger apoptosis through the mitochondrial pathway.
Conclusion
The derivatives of this compound represent a versatile class of compounds with significant therapeutic potential. Their ability to potently and often selectively inhibit key cellular enzymes opens avenues for the development of novel treatments for a range of diseases. This guide provides a foundational understanding of their biological activities, the methods to assess them, and the cellular pathways they modulate. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical promise.
References
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - In vitro evaluation of iminosugar antiviral efficacy against DENV. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Role of Deoxynojirimycin Tetrabenzyl Ether in Iminosugar Synthesis
Introduction
Deoxynojirimycin (DNJ) and its derivatives are potent glycosidase inhibitors with significant therapeutic applications, including antiviral and antihyperglycemic drugs like Miglustat (N-butyl-DNJ).[1][2] The chemical synthesis of these complex iminosugars often requires the use of protecting groups to selectively modify specific functional groups. Deoxynojirimycin Tetrabenzyl Ether serves as a crucial, stable intermediate in these synthetic pathways.[3] Its four benzyl ether groups protect the hydroxyl moieties, allowing for precise modifications at the piperidine nitrogen before final deprotection to yield the active compound.
Key Applications
The primary application of this compound is as a precursor for the synthesis of N-alkylated DNJ analogues. The protected hydroxyl groups are stable under a variety of reaction conditions used for N-alkylation, such as reductive amination.[4][5] Once the desired N-substituent is introduced, the benzyl groups can be efficiently removed, typically through catalytic hydrogenolysis, to furnish the final, biologically active iminosugar.[4][6] This strategy provides a versatile route to a library of DNJ derivatives for structure-activity relationship (SAR) studies.
Chemical Reactions
The most critical reaction involving this compound is the cleavage of the four O-benzyl ether protecting groups. The two predominant methods for this debenzylation are:
-
Catalytic Hydrogenolysis: This is the most common method, employing a palladium catalyst (e.g., 5-10% Pd/C or Pearlman's catalyst, Pd(OH)₂/C) under a hydrogen atmosphere.[6] The reaction is typically carried out in solvents like ethanol, methanol, or THF.[6] The efficiency of this process can be enhanced by the addition of acid.[6] Flow chemistry systems, such as the H-Cube® reactor, have been shown to improve the efficiency and safety of this transformation, combining azide reduction, reductive amination, and O-benzyl deprotection into a single continuous step.[1]
-
Lewis Acid Cleavage: In cases where the molecule contains functional groups sensitive to catalytic hydrogenation (e.g., reducible double bonds or halogen substituents), Lewis acids provide an alternative deprotection strategy.[6] Boron trichloride (BCl₃) in a solvent like dichloromethane (DCM) at low temperatures is effective for cleaving benzyl ethers without reducing other sensitive groups.[6]
The general synthetic workflow is visualized below.
Caption: General synthetic workflow using this compound.
Experimental Protocols
Protocol 1: N-Alkylation of Deoxynojirimycin via Reductive Amination of the Tetrabenzyl Ether Intermediate
This protocol describes the N-alkylation of the piperidine nitrogen followed by deprotection, a common strategy for creating DNJ derivatives.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., butanal for Miglustat synthesis)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCE or MeOH.
-
Add the corresponding aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude N-alkylated tetrabenzyl intermediate by silica gel column chromatography.
-
Proceed to a debenzylation protocol (e.g., Protocol 2 or 3) to obtain the final product.
Protocol 2: Debenzylation via Catalytic Hydrogenolysis (Batch Reaction)
This is a standard procedure for removing O-benzyl ethers when the substrate is stable to hydrogenation conditions.
Materials:
-
N-alkylated this compound
-
Palladium on carbon (10% Pd/C) or Pearlman's catalyst (20% Pd(OH)₂/C)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas supply
-
Parr hydrogenator or similar pressure vessel
-
Celite® for filtration
Procedure:
-
Dissolve the benzylated substrate (1.0 eq) in the chosen solvent (e.g., MeOH).
-
Carefully add the palladium catalyst (0.1-0.2 eq by weight per benzyl group) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenator.
-
Purge the vessel with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar).[7]
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be required.
Protocol 3: Debenzylation using Boron Trichloride (Lewis Acid Cleavage)
This protocol is suitable for substrates that are sensitive to catalytic hydrogenation.
Materials:
-
N-alkylated this compound
-
Boron trichloride (BCl₃), 1 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH) for quenching
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the benzylated substrate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1 M solution of BCl₃ in DCM (approximately 1.2 eq per benzyl group, so ~5 eq total) dropwise via syringe.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Carefully neutralize the mixture by adding saturated aqueous NaHCO₃.
-
Extract the product with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by chromatography. A 92% yield has been reported for a similar triol synthesis using this method.[6]
Caption: Alternative pathways for the debenzylation of protected DNJ derivatives.
Quantitative Data Summary
The following tables summarize reported yields and conditions for reactions involving benzylated deoxynojirimycin precursors.
Table 1: Synthesis of N-Substituted DNJ Derivatives
| Product | Alkylating Agent | Solvent System | Yield | Reference |
|---|---|---|---|---|
| 1-(4-bromobenzyl)-DNJ | 4-bromobenzaldehyde | Dichloromethane:Methanol (20:1) | 78% | [8] |
| 1-(4-methoxybenzyl)-DNJ | 4-methoxybenzaldehyde | Dichloromethane:Methanol (10:1) | 89% | [8] |
| 1-(3-fluorobenzyl)-DNJ | 3-fluorobenzaldehyde | Dichloromethane:Methanol (10:1) | 91% |[8] |
Table 2: Debenzylation Conditions and Yields
| Method | Catalyst / Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenolysis | 5% Pd/C (pre-treated) | THF:t-BuOH:PBS | 10 bar H₂ | >73% | [7] |
| Lewis Acid Cleavage | BCl₃ (1 M in DCM) | DCM | -78 °C | 92% | [6] |
| Catalytic Hydrogenolysis | Pd/C | Varied (EtOH, THF, AcOH) | Standard | Not specified | [6] |
| Flow Hydrogenolysis | Not specified | Not specified | H-Cube® MiniPlus | Not specified |[1] |
References
- 1. Flow chemistry based catalytic hydrogenation for improving the synthesis of 1-deoxynojirimycin (DNJ) from an l-sorbose derived precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 安全验证 [file.glpbio.cn]
- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Deoxynojirimycin Tetrabenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Deoxynojirimycin Tetrabenzyl Ether, a crucial intermediate in the synthesis of 1-deoxynojirimycin (DNJ) and its derivatives. The following methods are standard techniques for the purification of protected carbohydrate and iminosugar derivatives.
Introduction
This compound is a key synthetic intermediate where the hydroxyl groups of 1-deoxynojirimycin are protected with benzyl ethers. This protection strategy allows for selective modifications at the nitrogen atom. After synthesis, the crude product is typically a mixture containing the desired product, unreacted starting materials, and various side products. Effective purification is therefore essential to obtain a high-purity compound for subsequent synthetic steps or biological evaluation. The primary purification techniques employed are silica gel column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can be used for analytical assessment of purity and for small-scale preparative purification.
Data Presentation
The efficiency of each purification technique can be evaluated based on the yield and purity of the final product. The following table summarizes typical quantitative data obtained from the purification of benzylated sugar and iminosugar derivatives, which are analogous to this compound.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Yield (%) | Typical Purity (%) | Reference Compounds |
| Silica Gel Column Chromatography | Silica Gel / Hexane:Ethyl Acetate Gradient | 60 - 85 | > 95 | Benzylated Mannitol & Glucopyranoside Derivatives |
| Recrystallization | Ethanol/Ethyl Acetate | 70 - 90 (of purified material) | > 99 | 1-Deoxynojirimycin |
| Preparative HPLC | C18 Silica / Acetonitrile:Water | > 90 (of injected material) | > 99 | General protected carbohydrates |
Experimental Protocols
Silica Gel Column Chromatography
This is the most common method for the primary purification of this compound from a crude reaction mixture. The polarity of the solvent system is critical for achieving good separation.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
-
Collection tubes
-
Rotary evaporator
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.
-
Elution:
-
Begin elution with a low polarity solvent system, such as 100% hexane.
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a 1:1 mixture of hexane and ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis. For similar benzylated compounds, solvent systems ranging from 10% to 50% ethyl acetate in hexane have been proven effective.
-
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 2:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution. The desired product, being an amine, can also be visualized with a ninhydrin stain after heating.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Recrystallization
Recrystallization can be used to further purify the product obtained from column chromatography or as a primary purification method if the crude product is sufficiently pure.
Materials:
-
Partially purified this compound
-
Ethanol
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: A mixed solvent system of ethanol and ethyl acetate is often effective for recrystallizing polar compounds with aromatic protecting groups. The ideal solvent system will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Induce Crystallization: Slowly add ethyl acetate to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
For very high purity requirements or for the separation of closely related impurities, preparative HPLC can be employed.
Materials:
-
Purified this compound from column chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Protocol:
-
Method Development: Develop a suitable separation method on an analytical HPLC system first. A reversed-phase C18 column is typically used for protected carbohydrates. A gradient of water and acetonitrile is a common mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Separation: Inject the sample onto the preparative HPLC column. Run the developed gradient method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product using a fraction collector.
-
Product Isolation: Combine the pure fractions and remove the solvents. If the mobile phase is volatile (e.g., acetonitrile/water), a rotary evaporator can be used. For aqueous mobile phases without volatile organic solvents, lyophilization (freeze-drying) is preferred to isolate the final compound.
Visualizations
Application Notes and Protocols: Deoxynojirimycin Tetrabenzyl Ether in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynojirimycin (DNJ) and its derivatives represent a promising class of broad-spectrum antiviral agents. Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral envelope glycoproteins. By inhibiting these enzymes, DNJ derivatives disrupt the calnexin cycle, a key quality control pathway in the ER, leading to misfolded glycoproteins, impaired virion assembly, and the production of non-infectious viral particles.
Deoxynojirimycin Tetrabenzyl Ether (DNJ-TB) is a key synthetic intermediate in the development of various N-alkylated DNJ derivatives, which often exhibit enhanced antiviral potency and improved pharmacokinetic profiles compared to the parent DNJ molecule. This document provides detailed application notes and protocols for the use of DNJ-TB in the synthesis of antiviral compounds and the subsequent evaluation of their efficacy.
Data Presentation: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of various N-alkylated DNJ derivatives synthesized from precursors like DNJ-TB.
| Compound Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| N-Butyl-DNJ (NB-DNJ) | Dengue Virus (DENV) | BHK | >100 | >5000 | >50 | [1] |
| N-Nonyl-DNJ (NN-DNJ) | Dengue Virus (DENV) | BHK | 19 | 120 | 6.3 | [1] |
| N-Nonyl-DNJ (NN-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 2.5 | >200 | >80 | [2] |
| CM-10-18 (oxygenated N-alkyl DNJ) | Dengue Virus (DENV) | BHK | 6.5 | >500 | >77 | [1] |
| Analog 2h | Dengue Virus (DENV) | BHK | 0.5 | >500 | >1000 | [1] |
| Analog 2l | Dengue Virus (DENV) | BHK | 0.4 | >500 | >1250 | [1] |
| Analog 3j | Dengue Virus (DENV) | BHK | 0.5 | >500 | >1000 | [1] |
| Analog 3l | Dengue Virus (DENV) | BHK | 0.3 | >500 | >1667 | [1] |
| Analog 3v | Dengue Virus (DENV) | BHK | 0.4 | >500 | >1250 | [1] |
| Analog 4b | Dengue Virus (DENV) | BHK | 0.5 | >500 | >1000 | [1] |
| Analog 4c | Dengue Virus (DENV) | BHK | 0.4 | >500 | >1250 | [1] |
| N-butyl-cyclohexyl DNJ | Bovine Viral Diarrhea Virus (BVDV) | MDBK | ~3 | >1000 | >333 | [3] |
| N-methoxy-nonyl-DNJ | Bovine Viral Diarrhea Virus (BVDV) | MDBK | ~3 | >1000 | >333 | [3] |
Signaling Pathways and Mechanism of Action
The primary antiviral mechanism of N-alkylated DNJ derivatives is the competitive inhibition of ER α-glucosidases I and II. This disrupts the calnexin cycle, a critical component of the ER's protein quality control system for N-linked glycoproteins.
Caption: Inhibition of the Calnexin Cycle by N-Alkylated DNJ Derivatives.
Some studies also suggest that DNJ derivatives can mitigate viral-induced oxidative stress by reducing the production of reactive oxygen species (ROS).
Experimental Protocols
Synthesis of N-Butyl-Deoxynojirimycin from a Tetrabenzyl-Protected Precursor
This protocol describes a general method for the N-alkylation of a tetrabenyl-protected deoxynojirimycin precursor, followed by deprotection to yield the final N-alkylated DNJ derivative. This method can be adapted for the synthesis of various N-alkyl derivatives from this compound.
Caption: General workflow for the synthesis of N-alkylated DNJ derivatives.
Materials:
-
This compound (DNJ-TB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K2CO3), anhydrous
-
n-Butyl bromide (or other alkyl halide)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation:
-
Dissolve this compound in anhydrous DMF.
-
Add anhydrous potassium carbonate and the desired alkyl halide (e.g., n-butyl bromide).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the N-alkylated tetrabenyl-protected DNJ.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the N-alkylated tetrabenyl-protected DNJ in methanol.
-
Add 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final N-alkylated deoxynojirimycin derivative.
-
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of a compound that inhibits virus-induced cell death (plaque formation) by 50% (EC50).
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, BHK-21, MDBK) in multi-well plates
-
Virus stock of known titer
-
N-alkylated DNJ derivative stock solution
-
Cell culture medium
-
Semi-solid overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in 6- or 12-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the N-alkylated DNJ derivative in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the compound dilutions to the respective wells. Include a "no-drug" virus control and a "no-virus" cell control.
-
Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well in the control).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This protocol measures the amount of viral RNA in infected cells or culture supernatants to assess the effect of the compound on viral replication.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Virus-specific forward and reverse primers
-
(For TaqMan) Virus-specific probe
-
qRT-PCR instrument
-
Nuclease-free water
Procedure:
-
Sample Collection: Collect cell lysates or culture supernatants from virus-infected cells treated with different concentrations of the N-alkylated DNJ derivative.
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase and random hexamers or gene-specific primers.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, (probe, if using TaqMan), and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to quantify the viral copy number.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Quantify the viral RNA copy number by comparing the Ct values to the standard curve.
-
Calculate the reduction in viral load in treated samples compared to the untreated virus control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.
Materials:
-
Virus-infected and compound-treated cells in a multi-well plate
-
H2DCFDA stock solution (in DMSO)
-
Phenol red-free cell culture medium or PBS
-
Positive control for ROS induction (e.g., H2O2)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Culture cells and treat them with the N-alkylated DNJ derivative and/or virus as required for the experiment.
-
Remove the culture medium and wash the cells with pre-warmed phenol red-free medium or PBS.
-
Load the cells with H2DCFDA by incubating them with a working solution of the probe (typically 5-10 µM in phenol red-free medium) for 30-60 minutes at 37°C in the dark.
-
Remove the H2DCFDA solution and wash the cells again with pre-warmed phenol red-free medium or PBS.
-
Add phenol red-free medium or PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.
-
Compare the fluorescence intensity of the treated cells to that of the untreated and virus-only controls to determine the effect of the compound on ROS production.
Conclusion
This compound is a valuable precursor for the synthesis of a wide range of N-alkylated deoxynojirimycin derivatives with potent and broad-spectrum antiviral activity. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and understand the mechanism of action of these promising antiviral compounds. By targeting host α-glucosidases, these iminosugars offer a host-directed antiviral strategy that is less prone to the development of viral resistance. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as potential therapeutic agents for a variety of viral diseases.
References
Application Notes and Protocols for Cell-Based Assays Using Deoxynojirimycin (DNJ) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynojirimycin (DNJ) and its N-substituted derivatives are iminosugars that act as potent inhibitors of α-glucosidases and glucosylceramide synthase. These enzymes play crucial roles in N-linked glycosylation of proteins in the endoplasmic reticulum (ER) and the biosynthesis of glycosphingolipids, respectively. Inhibition of these pathways has significant implications for various physiological and pathological processes, including viral infections, lysosomal storage disorders, and cancer. The N-substituent on the DNJ core, often an alkyl or benzyl group, significantly influences the inhibitory potency and selectivity of these compounds. While "Tetrabenzyl Ether" derivatives of deoxynojirimycin are commonly encountered as protected intermediates in the chemical synthesis of these active compounds, the final, biologically active molecules are the deprotected N-alkyl and N-benzyl derivatives. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of these DNJ derivatives.
Data Summary: Inhibitory Activity of DNJ Derivatives
The following tables summarize the in vitro inhibitory concentrations (IC₅₀) of various N-substituted deoxynojirimycin derivatives against α-glucosidase and glucosylceramide synthase. This data provides a baseline for selecting appropriate concentration ranges for cell-based assays.
Table 1: α-Glucosidase Inhibitory Activity of N-Alkyl and N-Benzyl Deoxynojirimycin Derivatives [1][2][3][4]
| Compound | Alkyl/Benzyl Substituent | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| N-Butyl-DNJ (NB-DNJ) | Butyl | 515 | Acarbose | 822.0 ± 1.5 |
| N-Nonyl-DNJ (NN-DNJ) | Nonyl | 0.42 | Acarbose | 822.0 ± 1.5 |
| Compound 43 | (CH₂)₄-linker derivative | 30.0 ± 0.6 | Acarbose | 822.0 ± 1.5 |
| Compound 40 | (CH₂)-linker derivative | 160.5 ± 0.6 | Acarbose | 822.0 ± 1.5 |
| 1-(4-hydroxy-3-methoxybenzyl)-DNJ (18a) | 4-hydroxy-3-methoxybenzyl | 207 ± 110 | Acarbose | 353 ± 90 |
| 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-DNJ (18b) | 3-bromo-4-hydroxy-5-methoxybenzyl | 276 ± 130 | Acarbose | 353 ± 90 |
Table 2: Glucosylceramide Synthase Inhibitory Activity of N-Alkyl Deoxynojirimycin Derivatives [5]
| Compound | Alkyl Substituent | Cell Line | IC₅₀ (µM) |
| N-Nonyl-DNJ (NN-DNJ) | Nonyl | RAW | 4 |
| D-NNDNJ | Nonyl | SH-SY5Y | 0.003 |
Signaling Pathways
N-Linked Glycosylation Pathway and Inhibition by DNJ Derivatives
Deoxynojirimycin derivatives, as glucose analogs, interfere with the early stages of N-linked glycosylation in the endoplasmic reticulum. Specifically, they inhibit α-glucosidases I and II, enzymes responsible for trimming glucose residues from the nascent glycan chain on newly synthesized proteins. This inhibition leads to the accumulation of monoglucosylated and diglucosylated N-glycans, which can disrupt proper protein folding and quality control.
Caption: Inhibition of N-linked glycosylation by DNJ derivatives.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded glycoproteins due to the inhibition of glucosidases can lead to endoplasmic reticulum (ER) stress. The cell activates the Unfolded Protein Response (UPR) to alleviate this stress. The UPR has three main signaling branches initiated by the sensors IRE1, PERK, and ATF6. These pathways aim to restore ER homeostasis by reducing protein translation, increasing the expression of chaperone proteins, and enhancing ER-associated degradation (ERAD). However, prolonged or severe ER stress can trigger apoptosis.
Caption: The Unfolded Protein Response (UPR) pathway.
Experimental Protocols
Protocol 1: Cell-Based α-Glucosidase Activity Assay
This protocol describes the measurement of α-glucosidase activity in cell lysates after treatment with DNJ derivatives.
Materials:
-
Cells of interest (e.g., HL-60, HepG2)
-
Complete cell culture medium
-
Deoxynojirimycin (DNJ) derivatives
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
α-Glucosidase Assay Kit (e.g., from Abcam, BioVision) or p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
96-well clear flat-bottom plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for cell-based α-glucosidase activity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the DNJ derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known α-glucosidase inhibitor like acarbose).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Enzyme Assay:
-
In a new 96-well plate, add a specific volume of cell lysate to each well.
-
Add the α-glucosidase substrate (e.g., pNPG) to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) or monitor the reaction kinetically.
-
Stop the reaction if necessary (e.g., by adding a stop solution like Na₂CO₃).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the DNJ derivative compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Glycosphingolipid (GSL) Biosynthesis Inhibition Assay
This protocol uses metabolic labeling with a radioactive precursor to assess the inhibition of GSL biosynthesis by DNJ derivatives.[6][7]
Materials:
-
Cells of interest (e.g., HL-60)
-
Complete cell culture medium
-
Deoxynojirimycin (DNJ) derivatives
-
Radioactive precursor (e.g., [¹⁴C]serine or [³H]palmitate)
-
PBS
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
High-Performance Thin-Layer Chromatography (HPTLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Experimental Workflow:
Caption: Workflow for GSL biosynthesis inhibition assay.
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable density. Treat the cells with various concentrations of DNJ derivatives for a predetermined time (e.g., 12-24 hours).
-
Metabolic Labeling: Add the radioactive precursor (e.g., [¹⁴C]serine) to the culture medium and incubate for a further period (e.g., 4-6 hours) to allow for incorporation into newly synthesized GSLs.
-
Cell Harvesting: Harvest the cells by centrifugation, wash them with PBS to remove unincorporated radioactive precursor.
-
Lipid Extraction: Extract the total lipids from the cell pellet using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).
-
HPTLC Analysis:
-
Spot the lipid extracts onto an HPTLC plate.
-
Develop the plate using an appropriate solvent system to separate the different lipid species.
-
Dry the plate.
-
-
Detection and Quantification:
-
Expose the HPTLC plate to a phosphorimager screen or X-ray film to visualize the radiolabeled GSLs.
-
Quantify the intensity of the bands corresponding to the major GSLs (e.g., glucosylceramide, lactosylceramide).
-
Calculate the percentage of inhibition of GSL biosynthesis for each DNJ derivative concentration relative to the untreated control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of DNJ derivatives on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Deoxynojirimycin (DNJ) derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a range of concentrations of the DNJ derivatives. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add the solubilization solution to each well.
-
For suspension cells, add the solubilization solution directly to the wells.
-
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) if applicable.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the cellular effects of deoxynojirimycin derivatives. By utilizing these cell-based assays, scientists can effectively characterize the potency and mechanism of action of novel DNJ analogs, facilitating their development as potential therapeutic agents for a range of diseases. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended to ensure robust and reproducible results.
References
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Deoxynojirimycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies involving compounds derived from 1-Deoxynojirimycin (DNJ), with a focus on N-alkylated derivatives, which can be synthesized from Deoxynojirimycin Tetrabenzyl Ether. The protocols and data presented herein are intended to guide the design and execution of preclinical research for this class of compounds, which are potent α-glucosidase inhibitors with significant therapeutic potential for diabetes and other metabolic disorders.[1][2][3][4]
Introduction to Deoxynojirimycin and its Derivatives
1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar that acts as a potent inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] By inhibiting these enzymes, DNJ and its derivatives can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2] this compound is a key intermediate in the synthesis of various DNJ derivatives, where the benzyl groups serve as protecting groups for the hydroxyl moieties, allowing for selective modification at the nitrogen atom. Subsequent deprotection yields the desired N-substituted DNJ compounds.
The addition of lipophilic groups, such as a benzyl moiety, to the DNJ backbone can significantly alter the pharmacokinetic properties of the parent compound, leading to more favorable characteristics for drug development.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of DNJ derivatives.
Table 1: Comparative Pharmacokinetic Parameters of N-benzyl-DNJ (BndNM) and N-methyl-DNJ (MedNM) in Rats [5]
| Parameter | N-benzyl-DNJ (BndNM) | N-methyl-DNJ (MedNM) |
| Elimination Half-life (t½) | 69 min | 32 min |
| Steady-state Distribution Volume (Vss) | 322 mL | 164 mL |
| Clearance (CL) | 4.0 mL/min | 6.3 mL/min |
| Bioavailability (Oral) | 100% | Not reported in this study |
| Urinary Excretion (2h post-dose) | 66% of dose | 80% of dose |
| Biliary Excretion (2h post-dose) | 1.5% of dose | 0.2% of dose |
Table 2: Pharmacokinetic Parameters of N-benzyl-DNJ (BndNM) in Mice [6][7]
| Parameter | Value |
| Initial Half-life (t½α) | 9 min |
| Terminal Half-life (t½β) | 62 min |
| Bioavailability (Oral) | 82% |
| Bioavailability (Subcutaneous) | 89% |
| Urinary Excretion (24h) | 75-91% of dose |
| Fecal Excretion (24h) | 1.2-4.9% of dose |
Table 3: In Vivo Anti-hyperglycemic Effects of DNJ in Diabetic Mice Models
| Model | Treatment | Duration | Key Findings | Reference |
| db/db mice | DNJ (20, 40, 80 mg/kg/day, i.v.) | 4 weeks | Significantly reduced blood glucose and serum insulin levels; improved insulin resistance. | [8] |
| STZ-induced diabetic mice | Deoxynojirimycin-polysaccharide mixture (150 mg/kg) | 90 days | Persistently decreased blood glucose levels; increased serum insulin and hepatic glycogen. | [9] |
Experimental Protocols
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol is based on the methodology described by Faber et al. (1998).[5]
Objective: To determine the pharmacokinetic profile of an N-alkyl DNJ derivative after intravenous and oral administration in rats.
Materials:
-
N-alkyl DNJ derivative (e.g., N-benzyl-DNJ)
-
Male Wistar rats (200-250 g)
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Analytical equipment for compound quantification (e.g., HPLC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast animals overnight with free access to water.
-
Intravenous Administration:
-
Anesthetize a rat and cannulate the jugular vein for drug administration and the carotid artery for blood sampling.
-
Administer a single intravenous bolus dose of the N-alkyl DNJ derivative (e.g., 10 mg/kg) dissolved in vehicle.
-
Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120, 180, and 240 minutes) into heparinized tubes.
-
-
Oral Administration:
-
Administer the N-alkyl DNJ derivative by oral gavage to a separate group of fasted rats.
-
Collect blood samples from the tail vein at the same time points as the intravenous group.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Data Analysis:
-
Quantify the concentration of the N-alkyl DNJ derivative in plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance, AUC) using appropriate software.
-
Calculate oral bioavailability using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Protocol for Oral Sucrose Tolerance Test (OSTT) in Mice
Objective: To evaluate the in vivo α-glucosidase inhibitory activity of a DNJ derivative by measuring its effect on postprandial hyperglycemia.
Materials:
-
DNJ derivative
-
Sucrose solution (e.g., 2 g/kg body weight)
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle (e.g., water or 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Acclimatize mice for one week. Fast animals for 6 hours with free access to water.
-
Grouping: Divide mice into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., Acarbose)
-
DNJ derivative (different dose levels)
-
-
Administration:
-
Administer the vehicle, positive control, or DNJ derivative orally.
-
After 30 minutes, administer the sucrose solution orally to all groups.
-
-
Blood Glucose Measurement:
-
Measure blood glucose from the tail vein at baseline (0 min, before sucrose administration) and at 15, 30, 60, 90, and 120 minutes after sucrose administration.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion.
-
Statistically compare the AUC values of the treatment groups to the vehicle control group to determine the significance of the anti-hyperglycemic effect.
-
Visualizations
Synthetic Pathway
Caption: Synthesis of N-Alkyl DNJ from a Tetrabenzyl Ether Intermediate.
Experimental Workflow
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Signaling Pathway
Caption: Mechanism of Action of DNJ Derivatives as α-Glucosidase Inhibitors.
References
- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N-benzyl derivative of the glucosidase inhibitor 1-deoxynojirimycin shows a prolonged half-life and a more complete oral absorption in the rat compared with the N-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperative anti-diabetic effects of deoxynojirimycin-polysaccharide by inhibiting glucose absorption and modulating glucose metabolism in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Debenzylation of Deoxynojirimycin Tetrabenzyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the debenzylation of deoxynojirimycin tetrabenzyl ether. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient deprotection reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the debenzylation of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My debenzylation reaction is slow or incomplete. What are the possible causes and how can I resolve this?
A1: Slow or incomplete debenzylation is a frequent challenge. Several factors could be at play:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to deactivation.[1]
-
Solution: Ensure you are using a high-quality catalyst. The efficiency of commercial Pd/C catalysts can vary significantly.[1] Consider using a fresh batch of catalyst. Catalyst poisoning can occur due to impurities in the starting material, solvents, or from the reaction itself. Common poisons for palladium catalysts include sulfur compounds, halides, and nitrogen-containing heterocycles. A pre-treatment of the catalyst may be beneficial.[1][2]
-
-
Insufficient Hydrogen: In catalytic hydrogenation, inadequate hydrogen pressure or poor mixing can limit the reaction rate.
-
Solution: Ensure a proper seal on your reaction vessel to maintain hydrogen pressure. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen. For catalytic transfer hydrogenation, ensure the hydrogen donor is present in a sufficient molar excess.
-
-
Poor Solubility: The fully benzylated starting material is lipophilic, while the debenzylated product is highly polar. Solubility issues can hinder the reaction progress.
-
Solution: A mixed solvent system is often employed to accommodate both the starting material and the product. Common solvent systems include mixtures of alcohols (e.g., ethanol, methanol) with water or ethyl acetate.[1]
-
Q2: I am observing side products in my reaction, specifically the saturation of the benzyl aromatic rings. How can I prevent this?
A2: Saturation of the aromatic rings of the benzyl protecting groups is a known side reaction in palladium-catalyzed hydrogenolysis.[1][2]
-
Catalyst Choice and Pre-treatment: The choice of catalyst and its preparation can influence selectivity.
-
Solution: Some studies suggest that specific commercial Pd/C catalysts show lower levels of aromatic saturation.[1] A catalyst pre-treatment strategy can be employed to enhance selectivity for hydrogenolysis over hydrogenation. This involves treating the catalyst with an acidic solution (e.g., HCl in a DMF/water mixture) to "tune" its activity.[1][2]
-
-
Reaction Conditions: The reaction parameters can be adjusted to favor debenzylation.
-
Solution: Lowering the hydrogen pressure and reaction temperature can sometimes reduce over-reduction. Careful monitoring of the reaction and stopping it once the starting material is consumed is also crucial.
-
Q3: After the reaction, I am struggling to isolate and purify the final 1-deoxynojirimycin (DNJ) product. What are the best practices for purification?
A3: The significant change in polarity from the starting material to the product requires a specific purification strategy.
-
Work-up Procedure:
-
Solution: After the reaction, the palladium catalyst must be carefully removed by filtration, typically through a pad of Celite®. The filtrate can then be concentrated.
-
-
Purification Technique:
-
Solution: Due to the high polarity and water solubility of 1-deoxynojirimycin, standard silica gel column chromatography can be challenging. Ion-exchange chromatography is a highly effective method for purifying DNJ.[3] The crude product can be loaded onto a cation-exchange resin, washed to remove neutral impurities, and then eluted with a basic solution (e.g., aqueous ammonia).[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debenzylation of this compound?
A1: The two most prevalent methods are:
-
Catalytic Hydrogenolysis: This involves the use of a palladium catalyst (commonly Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere.[4]
-
Catalytic Transfer Hydrogenation (CTH): This method also uses a palladium catalyst but employs a hydrogen donor molecule within the reaction mixture, such as formic acid, ammonium formate, or cyclohexene, eliminating the need for a pressurized hydrogen gas setup.[5]
Q2: Which palladium catalyst is best for this debenzylation?
A2: Both 10% Palladium on Carbon (Pd/C) and Pearlman's catalyst (20% Pd(OH)₂/C) are commonly used.[4] Some studies have shown that a combination of Pd/C and Pd(OH)₂/C can be more efficient than either catalyst alone for challenging debenzylations.[6] The choice of catalyst can also impact the formation of side products, with some commercial sources of Pd/C demonstrating higher selectivity.[1]
Q3: What solvent systems are recommended for this reaction?
A3: A solvent system that can dissolve both the nonpolar starting material and the polar product is ideal. Mixtures of ethanol, methanol, water, and sometimes ethyl acetate or THF are frequently used.[1] The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can sometimes accelerate the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting material, this compound, is nonpolar and will have a high Rf value, while the product, 1-deoxynojirimycin, is highly polar and will remain at the baseline in many common solvent systems. A polar solvent system (e.g., dichloromethane/methanol/ammonia) is needed to visualize the product on TLC. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise monitoring.
Data Presentation
The following tables summarize quantitative data for the debenzylation of benzyl-protected substrates, providing a comparison of different catalytic systems and reaction conditions.
Table 1: Comparison of Catalytic Systems for Debenzylation
| Catalyst | Hydrogen Source | Solvent | Substrate | Reaction Time | Yield (%) | Reference |
| 5% Pd/C (Strem) | H₂ (10 bar) | THF/tBuOH/PBS | Per-benzylated decasaccharide | 1.5 - 2 days | 82-84 | [1] |
| 10% Pd/C (Sigma) | H₂ (10 bar) | THF/tBuOH/PBS | Per-benzylated decasaccharide | 3 - 4 days | 50-60 | [1] |
| 20% Pd(OH)₂/C | H₂ (10 bar) | THF/tBuOH/PBS | Per-benzylated decasaccharide | 3 - 4 days | 60-70 | [1] |
| 10% Pd/C + 20% Pd(OH)₂/C | H₂ | Ethanol | Flavanone derivative | Not specified | >95 | [6] |
| Low-loading Pd/C (0.02-0.3 mol%) | Formic acid/Triethylamine | Methanol | Various O- and N-benzyl compounds | 30 - 60 min | High | [7] |
Note: Data for the specific debenzylation of this compound is often embedded within larger synthetic sequences. The yields and reaction times can vary depending on the scale of the reaction and the purity of the starting material.
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Hydrogenolysis
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent mixture (e.g., ethanol/water, 4:1 v/v).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 12-48 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by ion-exchange chromatography.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Hydrogen Donor: Add the hydrogen donor, such as ammonium formate (5-10 equivalents) or formic acid (excess).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20% by weight).
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80 °C) for 1-6 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by ion-exchange chromatography.
Visualizations
Caption: General experimental workflow for the debenzylation of this compound.
Caption: Troubleshooting logic for incomplete debenzylation reactions.
References
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for Deoxynojirimycin Tetrabenzyl Ether column chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of Deoxynojirimycin Tetrabenzyl Ether.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound?
A1: this compound is a protected form of deoxynojirimycin, with four benzyl groups. These benzyl groups significantly increase the hydrophobicity of the molecule, making it substantially less polar than the parent compound. It is soluble in common organic solvents like dichloromethane, ethyl acetate, and hexane/ether mixtures.
Q2: What type of stationary phase is suitable for the purification of this compound?
A2: Silica gel is the most common and suitable stationary phase for the purification of this compound due to the compound's moderate polarity. Standard flash-grade silica gel (40-63 µm particle size) is recommended.
Q3: Which solvent systems are recommended for the column chromatography of this compound?
A3: A non-polar/polar solvent system is appropriate. Based on related compounds, a mixture of hexane and diethyl ether or hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Troubleshooting Guide
Issue 1: The compound is not eluting from the column.
-
Possible Cause 1: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluting solvent. If you started with a low percentage of diethyl ether or ethyl acetate in hexane, incrementally increase the proportion of the polar solvent. For example, if you are using 10% diethyl ether in hexane, try increasing it to 15% or 20%.
-
-
Possible Cause 2: The compound has degraded on the silica gel. [1]
-
Solution: Before running a large-scale column, test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a less acidic stationary phase like deactivated silica gel or alumina.
-
-
Possible Cause 3: The compound is not what you think it is.
-
Solution: Confirm the identity and purity of your crude material using techniques like NMR or mass spectrometry before proceeding with purification.
-
Issue 2: The compound is eluting too quickly (with the solvent front).
-
Possible Cause 1: The solvent system is too polar.
-
Solution: Decrease the polarity of your eluting solvent. If you are using a 30% diethyl ether in hexane mixture, try reducing it to 20% or 15%. A lower polarity will increase the interaction of your compound with the silica gel, leading to better retention.
-
-
Possible Cause 2: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded. Overloading can lead to poor separation and band broadening, causing the compound to elute faster than expected.
-
Issue 3: Poor separation of the desired compound from impurities.
-
Possible Cause 1: The chosen solvent system does not provide adequate resolution.
-
Solution: Perform a thorough TLC analysis with various solvent systems to find one that maximizes the difference in Rf values between your compound and the impurities. Try different solvent combinations, such as dichloromethane/methanol or toluene/ethyl acetate, if hexane/ether systems are not effective.
-
-
Possible Cause 2: Improper column packing.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and a significant decrease in separation efficiency.
-
-
Possible Cause 3: The sample was not loaded correctly.
-
Solution: Load the sample in a minimal amount of solvent and as a concentrated band at the top of the column. A dilute sample or a disturbed silica bed during loading can lead to broad bands and poor separation.
-
Data Presentation
Table 1: Representative Data for this compound Column Chromatography
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard grade for flash chromatography. |
| Mobile Phase | Hexane:Diethyl Ether (gradient) | Start with a lower polarity and gradually increase. |
| Starting Eluent | 90:10 (Hexane:Diethyl Ether) | Used to elute non-polar impurities. |
| Elution of Compound | 80:20 to 70:30 (Hexane:Diethyl Ether) | The compound typically elutes in this range. |
| Rf of Compound | ~0.25 in 80:20 (Hexane:Diethyl Ether) | This is an ideal target Rf for good separation. |
| Column Loading | 1g crude per 50g silica | A general guideline; may vary based on difficulty of separation. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:diethyl ether) to find a system that gives the desired compound an Rf of 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity solvent system (e.g., 95:5 hexane:diethyl ether).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the final silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent like dichloromethane.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from the TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% diethyl ether in hexane) to elute the desired compound.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Mandatory Visualization
References
How to prevent degradation of Deoxynojirimycin Tetrabenzyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Deoxynojirimycin Tetrabenzyl Ether (DNJ-TBE) to prevent its degradation.
Troubleshooting Guide
Users may encounter degradation of this compound during storage or experimental procedures. The primary mode of degradation is the cleavage of the benzyl ether protecting groups, a reaction known as debenzylation. Below are common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Purity / Unexpected Byproducts in NMR or LC-MS | 1. Improper Storage: Exposure to suboptimal temperatures or repeated freeze-thaw cycles. 2. Chemical Incompatibility: Accidental exposure to acidic or basic conditions, reducing agents, or oxidizing agents. 3. Prolonged Exposure to Protic Solvents: Hydrolysis of benzyl ethers can be catalyzed by acids or bases. | 1. Storage: Store the solid compound at -20°C for long-term stability (up to 3 years). For solutions, store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by aliquoting solutions.[2] 2. Chemical Purity: Use high-purity, anhydrous solvents. Ensure all reaction vessels are clean and free of acidic or basic residues. Avoid using reagents that can facilitate debenzylation, such as strong acids, bases, or catalysts like Palladium on carbon (Pd/C) with a hydrogen source, unless deprotection is the intended reaction. 3. Solvent Choice: For dissolution, use recommended anhydrous solvents like DMF or DMSO.[1] If aqueous buffers are necessary, prepare fresh solutions and use them promptly. |
| Reduced Yield in Synthesis of 1-Deoxynojirimycin (DNJ) | 1. Incomplete Debenzylation: The deprotection reaction did not go to completion. 2. Degradation During Deprotection: Harsh debenzylation conditions may have led to the formation of unwanted side products. | 1. Optimize Debenzylation: Common methods for debenzylation include catalytic hydrogenation (e.g., Pd(OH)₂/C or Pd/C with a hydrogen source like H₂ gas or triethylsilane).[3][4] Ensure the catalyst is active and the reaction is run for a sufficient duration. Monitor the reaction progress by TLC or LC-MS. 2. Mild Deprotection Conditions: If harsh conditions are degrading the product, consider alternative, milder debenzylation methods. The choice of catalyst, solvent, and hydrogen source can significantly impact the reaction's efficiency and selectivity.[3] |
| Variability in Experimental Results | 1. Inconsistent Purity of Starting Material: Degradation of the stock material over time. 2. Instability in Experimental Buffer: The pH or composition of the experimental buffer may be causing slow degradation of the compound. | 1. Quality Control: Periodically check the purity of the stock material using analytical techniques like NMR or LC-MS, especially for older batches. 2. Buffer Optimization: If the compound is used directly in a buffered solution for an extended period, assess its stability in that specific buffer. Minimize the time the compound spends in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: For long-term storage, the solid (powder) form of this compound should be kept at -20°C, where it can be stable for up to three years.[1] If you have prepared a solution, it is best to store it at -80°C for a stability of up to one year. For shorter-term storage of solutions, -20°C is acceptable for up to one month.[1] It is highly recommended to aliquot solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q2: What solvents should I use to dissolve this compound?
A: this compound has good solubility in several organic solvents. Recommended solvents and their approximate solubilities are:
-
DMSO: 20 mg/mL
-
DMF: 15 mg/mL
-
DMSO:PBS (pH 7.2) 1:1: 0.5 mg/mL
-
Ethanol: 0.25 mg/mL
For higher concentrations, sonication may be required.[1] Always use anhydrous solvents to minimize the risk of hydrolysis.
Q3: What are the primary degradation pathways for this compound?
A: The main degradation pathway is the cleavage of the four benzyl ether groups. This process, known as debenzylation, removes the protecting groups and leads to the formation of partially or fully deprotected derivatives, including 1-Deoxynojirimycin (DNJ). This reaction can be unintentionally triggered by exposure to acidic or basic conditions, as well as various reducing or oxidizing agents.
Q4: Can I use this compound directly in cell-based assays?
A: this compound is primarily used as a synthetic intermediate in the production of glucosylceramide synthase inhibitors like 1-Deoxynojirimycin (DNJ).[2][5] Due to its lipophilic nature from the benzyl groups, its solubility in aqueous media is low.[1] While it might be possible to use it in some assays with careful formulation (e.g., using DMSO as a vehicle), its biological activity is generally attributed to its deprotected form, DNJ. If the goal is to study the effects of DNJ, it is recommended to use DNJ directly.
Q5: How can I monitor the degradation of my sample?
A: You can monitor the purity and potential degradation of your this compound sample using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the appearance of more polar byproducts (which would have lower Rf values).
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can resolve different degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify the molecular weights of any impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and confirm the integrity of the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 523.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of the compound using an analytical balance. For example, for 1 mL of a 10 mM solution, weigh out 5.24 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Catalytic Hydrogenation for Debenzylation to 1-Deoxynojirimycin (DNJ)
This protocol provides a general method for the deprotection of this compound to yield 1-Deoxynojirimycin.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 10%) or Palladium Hydroxide on Carbon (Pd(OH)₂/C, 20%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Reaction flask and magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol in a reaction flask.
-
Carefully add the palladium catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst can vary but is typically around 10-20% by weight of the starting material.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Deoxynojirimycin.
-
The crude product can then be purified by appropriate methods, such as recrystallization or column chromatography.
Visualizations
Caption: Logical workflow for preventing degradation of this compound.
Caption: Experimental workflow for the synthesis of DNJ from its tetrabenzyl ether.
References
- 1. This compound|T37903|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Purity of Deoxynojirimycin Tetrabenzyl Ether
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of synthesized Deoxynojirimycin Tetrabenzyl Ether. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include partially benzylated deoxynojirimycin species (mono-, di-, and tri-benzyl ethers), unreacted starting materials, and byproducts from the benzylation reaction, such as benzyl alcohol and dibenzyl ether. Additionally, reagents used in the synthesis, like tetrabutylammonium salts, can be difficult to remove.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Silica gel column chromatography is a widely used and effective method for the purification of benzylated deoxynojirimycin derivatives.[2] Flash chromatography, a variation of this technique, can also be employed for faster separations.[3] For large-scale purification, macroporous resin chromatography followed by ion-exchange resin chromatography has been shown to be effective in purifying deoxynojirimycin and its derivatives.[4]
Q3: Is it possible to purify this compound by recrystallization?
A3: Yes, recrystallization can be a viable method for purifying this compound, particularly for removing minor impurities after an initial chromatographic separation. The choice of solvent is critical and may require some empirical testing. Common solvent systems for recrystallization of similar compounds include ethanol and mixtures of ethyl acetate and petroleum ether.[2][5]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Since this compound lacks a strong UV chromophore, monitoring by UV detection can be challenging.[6][7] Thin-layer chromatography (TLC) is a common method for monitoring fractions. Staining with a potassium permanganate solution or a phosphomolybdic acid solution can be used to visualize the compound on the TLC plate. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often employed.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Incomplete separation of partially benzylated impurities during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system polarity. | Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or diethyl ether) can improve separation.[3] |
| Overloading of the column. | Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight. |
| Column channeling. | Ensure proper packing of the silica gel column to avoid cracks and channels. Wet packing is generally preferred over dry packing. |
Problem 2: Presence of baseline material or streaking on TLC analysis.
| Possible Cause | Suggested Solution |
| Highly polar impurities. | Consider a pre-purification step. A simple filtration through a plug of silica gel with a non-polar solvent can remove very polar impurities. |
| Acidic or basic nature of the compound. | Add a small amount of a modifier to the eluent. For basic compounds like deoxynojirimycin derivatives, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce streaking. |
| The compound is not fully dissolved when loaded. | Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column. |
Problem 3: Difficulty in removing the benzylation reagent byproducts.
| Possible Cause | Suggested Solution |
| Water-soluble byproducts. | Perform an aqueous workup before chromatography. Partition the crude product between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.[3] |
| Non-polar byproducts (e.g., dibenzyl ether). | Use a less polar eluent system during column chromatography to effectively separate these byproducts from the more polar product. |
Data Presentation
The following tables provide a summary of expected purity levels and yields after different purification steps. These are representative values and may vary depending on the specific reaction conditions.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (by HPLC-ELSD) | Final Purity (by HPLC-ELSD) | Typical Yield |
| Single Column Chromatography | ~65% | >95% | 70-85% |
| Sequential Column Chromatography | ~65% | >98% | 60-75% |
| Column Chromatography followed by Recrystallization | ~65% | >99% | 50-65% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation: A glass column is slurry-packed with silica gel (40-63 µm particle size) in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated to dryness, and the resulting powder is carefully added to the top of the prepared column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane. The gradient can start from 100% hexane and gradually increase to 50% ethyl acetate. The specific gradient will depend on the polarity of the impurities.
-
Fraction Collection: Fractions are collected and analyzed by TLC.
-
Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: The impure this compound is tested for solubility in various solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of ethyl acetate and hexane is often a good starting point.
-
Dissolution: The compound is dissolved in a minimal amount of the hot solvent.
-
Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing and Drying: The collected crystals are washed with a small amount of the cold recrystallization solvent and then dried under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for chromatographic purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0423099A1 - Synthesis of nojirimycin derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101654428B - Method for extracting and separating high-purity 1-deoxynojirimycin from natural product - Google Patents [patents.google.com]
- 6. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Deoxynojirimycin Derivatives and Other Protected Iminosugars for Researchers and Drug Development Professionals
An in-depth analysis of N-alkylated deoxynojirimycin (DNJ) derivatives, potent inhibitors of α-glucosidases with significant therapeutic potential, is presented. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising field.
Deoxynojirimycin (DNJ) and its N-alkylated derivatives are members of the iminosugar class of compounds, characterized by a nitrogen atom replacing the endocyclic oxygen in the sugar ring. This structural modification confers the ability to competitively inhibit glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. While Deoxynojirimycin Tetrabenzyl Ether serves as a key protected intermediate in the synthesis of these active compounds, its own biological activity is limited. The focus of therapeutic interest lies in the deprotected N-alkylated DNJ analogs, such as N-butyldeoxynojirimycin (NB-DNJ, Miglustat) and N-nonyldeoxynojirimycin (NN-DNJ), which have demonstrated significant potential in various therapeutic areas, including antiviral and metabolic diseases.
Performance Comparison of N-alkylated Deoxynojirimycin Derivatives
The biological efficacy of N-alkylated DNJ derivatives is primarily attributed to their ability to inhibit α-glucosidases in the endoplasmic reticulum (ER). This inhibition disrupts the proper folding of viral glycoproteins, leading to a potent antiviral effect. Additionally, these compounds have shown promise in the management of metabolic disorders. The following tables summarize the in vitro inhibitory activities of various DNJ derivatives against α-glucosidase and their antiviral efficacy.
Table 1: α-Glucosidase Inhibitory Activity of N-alkylated Deoxynojirimycin Derivatives
| Compound | N-substituent | IC50 (µM) vs. Yeast α-glucosidase | Reference |
| Acarbose (Standard) | - | 822.0 ± 1.5 | [1] |
| 1-Deoxynojirimycin (DNJ) | H | 222.4 ± 0.5 | [1] |
| Compound 43 | -(CH₂)₄-CH=CH-CO-C₆H₄-OH | 30.0 ± 0.6 | [1] |
| Compound 40 | -CH₂-CH=CH-CO-C₆H₄-OH | 160.5 ± 0.6 | [1] |
| N-Butyl-DNJ (NB-DNJ) | -(CH₂)₃CH₃ | >100 (on α-glucosidase I) | [2] |
| N-Nonyl-DNJ (NN-DNJ) | -(CH₂)₈CH₃ | 0.42 (acid α-glucosidase) | [3] |
| N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-DNJ | -(CH₂)₆-NH-C₆H₃(N₃)(NO₂) | 0.017 (α-glucosidase I) | [2] |
Table 2: Antiviral Activity of N-alkylated Deoxynojirimycin Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| N-Butyl-DNJ (NB-DNJ) | Dengue Virus (DENV) | BHK | >50 | [4] |
| N-Nonyl-DNJ (NN-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 2.5 | [3] |
| N-Nonyl-DNJ (NN-DNJ) | Dengue Virus (DENV) | imDCs | 3.3 | [5] |
| CM-10-18 (Oxygenated N-alkyl DNJ) | Dengue Virus (DENV) | BHK | 6.5 | [4] |
| 2h (N-alkylated DNJ derivative) | Dengue Virus (DENV) | BHK | 0.3-0.5 | [6] |
| 2l (N-alkylated DNJ derivative) | Dengue Virus (DENV) | BHK | 0.3-0.5 | [6] |
| 3j (N-alkylated DNJ derivative) | Dengue Virus (DENV) | BHK | 0.3-0.5 | [6] |
| 3l (N-alkylated DNJ derivative) | Dengue Virus (DENV) | BHK | 0.3-0.5 | [6] |
| 3v (N-alkylated DNJ derivative) | Dengue Virus (DENV) | BHK | 0.3-0.5 | [6] |
| 4b (N-alkylated DNJ derivative) | Dengue Virus (DENV) | BHK | 0.3-0.5 | [6] |
| 4c (N-alkylated DNJ derivative) | Dengue Virus (DENV) | BHK | 0.3-0.5 | [6] |
| 2THO-DNJ | Dengue Virus (DENV) | imDCs | 1.6 | [5] |
| EOO-DNJ | Dengue Virus (DENV) | imDCs | 3.1 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion and glycoprotein processing.
Materials:
-
α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (iminosugars)
-
Acarbose (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (Acarbose) in the buffer.
-
In a 96-well plate, add 15 µL of the α-glucosidase solution and 15 µL of each test compound concentration.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 15 µL of the pNPG substrate solution (e.g., 0.5 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antiviral Activity Assay (Yield Reduction Assay)
This assay quantifies the reduction in infectious virus production in the presence of a test compound.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., MDBK for BVDV, BHK for DENV)
-
Virus stock
-
Test compounds (iminosugars)
-
Cell culture medium
-
Serum
-
MTT or other viability dye for cytotoxicity assessment
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After an adsorption period, remove the virus inoculum and wash the cells.
-
Add fresh medium containing various concentrations of the test compound.
-
Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).
-
Harvest the cell culture supernatant, which contains the progeny virus.
-
Determine the virus titer in the supernatant using a plaque assay or TCID50 assay.
-
The EC50 value, the concentration of the compound that reduces the virus yield by 50%, is calculated.
-
A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration of the compound that is toxic to the cells (CC50).
-
The selectivity index (SI = CC50 / EC50) is calculated to assess the therapeutic window of the compound.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: ER Glycoprotein Quality Control Pathway and Iminosugar Inhibition.
Caption: Experimental Workflow for Iminosugar Synthesis and Evaluation.
Conclusion
N-alkylated deoxynojirimycin derivatives represent a versatile class of iminosugars with significant therapeutic potential, particularly as broad-spectrum antiviral agents. The length and structure of the N-alkyl chain play a crucial role in determining both the potency of α-glucosidase inhibition and the antiviral efficacy. This guide provides a foundational comparison of these compounds, offering valuable data and protocols to guide future research and development efforts. The continued exploration of structure-activity relationships within this class of molecules holds promise for the discovery of novel and more effective therapeutic agents.
References
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of Deoxynojirimycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deoxynojirimycin (DNJ) derivatives, focusing on their cross-reactivity in biological systems. Deoxynojirimycin, a potent α-glucosidase inhibitor, and its derivatives have garnered significant interest for their therapeutic potential in treating diabetes and viral infections.[1][2][3] The mechanism of their antiviral activity is primarily attributed to the inhibition of host endoplasmic reticulum (ER) α-glucosidases, which are crucial for the proper folding of viral glycoproteins.[1] This interference with glycoprotein processing can lead to misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately inhibiting viral replication and assembly.[1][4]
Deoxynojirimycin Tetrabenzyl Ether serves as a key synthetic intermediate in the development of these biologically active molecules.[5][6] While the tetrabenzyl ether form itself is generally inactive, its deprotection and subsequent N-alkylation lead to a diverse range of derivatives with varying potencies and specificities. This guide focuses on the comparative biological activities of these N-alkylated DNJ derivatives.
Quantitative Comparison of DNJ Derivatives
The following tables summarize the in vitro biological activities of various N-alkylated deoxynojirimycin derivatives against α-glucosidase and different viruses.
Table 1: α-Glucosidase Inhibitory Activity of N-Alkylated DNJ Derivatives
| Compound/Derivative | Linker/Substituent | IC50 (µM) | Enzyme Source | Reference |
| Deoxynojirimycin (DNJ) | - | 155 ± 15 | Yeast | [7] |
| Acarbose (standard) | - | 822.0 ± 1.5 | Yeast | [8][9] |
| Compound 43 | N-alkyl with two phenyl rings (n=4) | 30.0 ± 0.6 | Yeast | [9] |
| Compound 40 | N-alkyl with two phenyl rings (n=1) | 160.5 ± 0.6 | Yeast | [9] |
| Compound 18a | N-(4-hydroxy-3-methoxybenzyl) | 207 ± 110 | - | [10] |
| Compound 18b | N-(3-bromo-4-hydroxy-5-methoxybenzyl) | 276 ± 130 | - | [10] |
| Phenyltriazole-DNJ Hybrid 18 | C6 linker, p-ethylphenyltriazole | 11 ± 1 | Yeast | [7] |
| Phenyltriazole-DNJ Hybrid 19 | C6 linker, p-butylphenyltriazole | 12 ± 1 | Yeast | [7] |
Table 2: Antiviral Activity of N-Alkylated DNJ Derivatives
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| CM-10-18 (7) | Dengue Virus (DENV) | BHK | 6.5 | >500 | >77 | [11][12] |
| 2h | Dengue Virus (DENV) | - | 0.3 - 0.5 | >500 | >1000 | [12] |
| 2l | Dengue Virus (DENV) | - | 0.3 - 0.5 | >500 | >1000 | [12] |
| 3j | Dengue Virus (DENV) | - | 0.3 - 0.5 | >500 | >1000 | [12] |
| 3l | Dengue Virus (DENV) | - | 0.3 - 0.5 | >500 | >1000 | [12] |
| 3v | Dengue Virus (DENV) | - | 0.3 - 0.5 | >500 | >1000 | [12] |
| 4b | Dengue Virus (DENV) | - | 0.3 - 0.5 | >500 | >1000 | [12] |
| 4c | Dengue Virus (DENV) | - | 0.3 - 0.5 | >500 | >1000 | [12] |
| Deoxynojirimycin (DNJ) | Porcine Epidemic Diarrhea Virus (PEDV) | Vero-E6 | 57.76 | 912.5 | 15.8 | [13] |
Signaling Pathways and Experimental Workflows
The biological effects of DNJ derivatives are intricately linked to cellular signaling pathways, particularly the Unfolded Protein Response (UPR). Inhibition of α-glucosidases in the ER disrupts proper protein folding, leading to an accumulation of unfolded proteins and triggering the UPR.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
The evaluation of DNJ derivatives typically follows a structured workflow, from initial synthesis to in-depth biological characterization.
Caption: Experimental workflow for the evaluation of DNJ derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DNJ derivatives.
α-Glucosidase Inhibition Assay
This assay determines the concentration of an inhibitor required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
Test compounds (DNJ derivatives) and positive control (e.g., Acarbose)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and positive control at various concentrations in phosphate buffer.
-
In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution to each well.
-
Add the test compound or control solution to the respective wells and pre-incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding Na2CO3 solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity Assays
1. Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.[7][8]
Materials:
-
Susceptible host cell line (e.g., Vero cells for Dengue or PEDV)
-
Virus stock of known titer
-
Test compounds at various concentrations
-
Culture medium and overlay medium (containing, for example, carboxymethyl cellulose or agar)
-
Staining solution (e.g., crystal violet or neutral red)
Procedure:
-
Seed the host cells in multi-well plates and grow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Incubate a fixed amount of virus with each dilution of the test compound for a specific time (e.g., 1 hour) to allow the compound to interact with the virus.
-
Inoculate the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium to restrict the spread of the virus.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix and stain the cells to visualize and count the plaques.
-
The percentage of plaque reduction is calculated relative to the virus control (no compound).
-
The EC50 value (the concentration that reduces the number of plaques by 50%) is determined.
2. Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[14][15][16]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Test compounds at various concentrations
-
Culture medium
Procedure:
-
Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
After the adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of the test compound.
-
Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest the cell culture supernatant (which contains the progeny virus).
-
Determine the titer of the virus in the harvested supernatant using a standard titration method, such as a plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
The reduction in virus titer in the presence of the compound is compared to the virus control.
-
The EC50 value (the concentration that reduces the virus yield by 50%) is calculated.
Cytotoxicity Assay (CC50)
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death. This is often done in parallel with the antiviral assays using an uninfected cell monolayer. A common method is the MTT assay, which measures cell viability. The CC50 value is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-glucosidase inhibitor 1-Deoxynojirimycin promotes beige remodeling of 3T3-L1 preadipocytes via activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of 1-Deoxynojirimycin Extracts of Mulberry Leaves Against Porcine Epidemic Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of 1-Deoxynojirimycin Extracts of Mulberry Leaves Against Porcine Epidemic Diarrhea Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of N-Alkylated Deoxynojirimycin (DNJ) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of N-alkylated deoxynojirimycin (DNJ) derivatives, a promising class of antiviral compounds. While the initial focus was on deoxynojirimycin tetrabenzyl ether derivatives, the available comparative data in the scientific literature predominantly centers on N-alkylated analogs. These derivatives have been extensively studied for their potential to treat a range of viral infections, most notably those caused by enveloped viruses such as Dengue virus (DENV) and Influenza.
The primary mechanism of action for these DNJ derivatives is the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these enzymes, DNJ derivatives induce misfolding of these viral proteins, which can prevent the assembly and secretion of infectious virions.[2][3] This guide will present key experimental data from published studies to highlight the translation of in vitro potency to in vivo efficacy for these compounds.
Quantitative Data Comparison
The following table summarizes the in vitro and in vivo data for a selection of N-alkylated DNJ derivatives. The data is compiled from studies investigating their antiviral activity against Dengue virus (DENV).
| Derivative Name | In Vitro Activity (DENV) | In Vivo Model (DENV) | In Vivo Efficacy |
| CM-10-18 (Compound 7) | EC₅₀: 6.5 µM (BHK cells) | AG129 Mice | Reduced viremia |
| Compound 3l | EC₅₀: 0.3-0.5 µM (BHK cells) | Sprague-Dawley Rats (PK study) | Well tolerated up to 200 mg/kg; Bioavailability (F) = 92 ± 4% |
| N-(9-methoxynonyl)deoxynojirimycin (MON-DNJ/UV-4) | Potent activity against all four DENV serotypes | AG129 Mice | Enhanced survival, reduced viremia, and modulated cytokine response |
| N-butyl-DNJ (NB-DNJ) | High in vitro selectivity (SI > 4,000) | ADE Mouse Model | Enhanced survival |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the antiviral mechanism of action of N-alkylated DNJ derivatives and a general workflow for their evaluation.
Caption: Antiviral mechanism of N-alkylated DNJ derivatives.
Caption: General experimental workflow for DNJ derivative evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of N-alkylated DNJ derivatives.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the concentration of an antiviral compound that inhibits viral replication by 50% (EC₅₀).
-
Cell Culture: A monolayer of susceptible host cells (e.g., Baby Hamster Kidney cells - BHK, or Vero cells) is prepared in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a known amount of the virus (e.g., DENV) for a set period to allow for viral attachment and entry.
-
Compound Treatment: After infection, the viral inoculum is removed, and the cells are washed. Media containing serial dilutions of the DNJ derivative is then added to the wells.
-
Plaque Formation: The cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Visualization and Quantification: After a suitable incubation period, the cells are fixed and stained (e.g., with crystal violet). The plaques are then counted, and the EC₅₀ value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to untreated controls.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that reduces the viability of host cells by 50% (CC₅₀), providing a measure of the compound's toxicity.
-
Cell Seeding: Host cells are seeded in multi-well plates at a specific density.
-
Compound Incubation: The cells are treated with serial dilutions of the DNJ derivative and incubated for a period that typically matches the duration of the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: In viable, metabolically active cells, mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Calculation: The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated cells. The Selectivity Index (SI), an important measure of a drug's therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀.
In Vivo Efficacy Studies in Mouse Models
Animal models are essential for evaluating the in vivo efficacy of antiviral drug candidates. For DENV, the AG129 mouse model (lacking interferon-α/β and -γ receptors) is commonly used.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.
-
Viral Challenge: The mice are infected with a lethal dose of DENV, typically via intraperitoneal or intravenous injection.
-
Drug Administration: Treatment with the DNJ derivative (or a vehicle control) is initiated at a specific time point relative to the viral challenge (e.g., pre- or post-infection). The drug is administered via a clinically relevant route, such as oral gavage, at various doses and for a defined duration.
-
Monitoring: The animals are monitored daily for clinical signs of disease (e.g., weight loss, ruffled fur, paralysis) and survival.
-
Viremia Measurement: Blood samples are collected at various time points post-infection to quantify the viral load (viremia), often by plaque assay or quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: Key endpoints for efficacy include percent survival, reduction in viremia, and amelioration of clinical symptoms in the treated group compared to the control group.
In Vivo Pharmacokinetic (PK) Studies
PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Animal Model: A suitable animal model, such as Sprague-Dawley rats, is used.
-
Drug Administration: The DNJ derivative is administered at a specific dose via both intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration.
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%). Bioavailability is a critical parameter that indicates the fraction of the orally administered dose that reaches systemic circulation.
Conclusion
The N-alkylated derivatives of deoxynojirimycin represent a promising class of host-targeted antiviral agents. The data presented in this guide illustrates the importance of a multi-faceted evaluation approach, from initial in vitro screening to comprehensive in vivo studies. While potent in vitro activity is a prerequisite for a successful drug candidate, favorable pharmacokinetic properties and demonstrated efficacy in relevant animal models are crucial for the translation of these compounds into clinical therapies. The continued exploration of structure-activity relationships among DNJ derivatives holds significant potential for the development of broad-spectrum antiviral drugs to combat emerging and re-emerging viral diseases.
References
Benchmarking Deoxynojirimycin Tetrabenzyl Ether Derivatives Against Known Glycosidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deoxynojirimycin (DNJ) derivatives with established glycosidase inhibitors. The data presented is intended to aid researchers and professionals in drug development in making informed decisions by offering a clear, objective overview of the performance of these compounds based on available experimental data.
Introduction to Glycosidase Inhibitors and Deoxynojirimycin
Glycosidase inhibitors are compounds that interfere with the function of glycosidase enzymes, which are critical for the breakdown of carbohydrates. These inhibitors have significant therapeutic applications, most notably in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and absorption. Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves and other plants, is a potent glycosidase inhibitor. Its derivatives, particularly N-alkylated and N-benzylated forms, have been extensively studied to enhance their inhibitory activity and selectivity. Deoxynojirimycin tetrabenzyl ether is a key intermediate in the chemical synthesis of many DNJ derivatives; the benzyl groups serve as protecting groups and are typically removed in the final steps to yield the active compound. There is no evidence to suggest that the tetrabenzylated form itself possesses significant glycosidase inhibitory activity.
Comparative Inhibitory Activity
The following tables summarize the inhibitory activity of various DNJ derivatives against key glycosidases, benchmarked against well-known commercially available inhibitors. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki values (the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme).
Table 1: α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| DNJ Derivatives | ||||
| 1-Deoxynojirimycin (DNJ) | 222.4 ± 0.5 | - | Competitive | [1] |
| N-benzyl-DNJ (Compound 18a) | 207 ± 110 | - | - | |
| N-benzyl-DNJ (Compound 18b) | 276 ± 130 | - | - | |
| N-alkyl-DNJ (Compound 43) | 30.0 ± 0.6 | 10 | Competitive | [1] |
| N-alkyl-DNJ (Compound 40) | 160.5 ± 0.6 | 52 | Competitive | [1] |
| N-alkyl-DNJ (Compound 34) | - | 150 | Competitive | [1] |
| Known Inhibitors | ||||
| Acarbose | 822.0 ± 1.5 | - | Competitive | [1] |
| Miglitol | 0.35 (human lysosomal) | - | - | |
| Voglibose | 5.6 (human lysosomal) | - | - |
Table 2: β-Glucosidase Inhibitory Activity
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| DNJ Derivatives | ||||
| 1-Deoxynojirimycin (DNJ) | - | 9 (pH 5.85) | - | |
| Known Inhibitors | ||||
| Miglitol | 84 (human) | - | - | |
| Voglibose | >1000 (human) | - | - | |
| Isofagomine | - | 0.023 (pH 5.85) | - |
Table 3: Sucrase Inhibitory Activity
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| DNJ Derivatives | ||||
| Bay-m-1099 (DNJ derivative) | - | 0.086 | Competitive | |
| Bay-o-1248 (DNJ derivative) | - | 0.050 | Competitive | |
| Known Inhibitors | ||||
| Acarbose | - | 0.99 | Competitive | |
| Miglitol | 0.11 (rat) | - | - | |
| Voglibose | 0.07 (rat) | 3.9 (nM) | - |
Table 4: Maltase Inhibitory Activity
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| DNJ Derivatives | ||||
| 1-Deoxynojirimycin (DNJ) | 1500 ± 100 | 0.8 | Mixed-type | [1] |
| Known Inhibitors | ||||
| Acarbose | - | - | - | |
| Miglitol | 1.3 (rat) | - | - | |
| Voglibose | 0.11 (rat) | 6.4 (nM) | - |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to ensure reproducibility and facilitate comparative analysis.
α-Glucosidase Inhibition Assay
This protocol is adapted from a method used for evaluating N-alkyl-1-deoxynojirimycin derivatives[1].
-
Enzyme and Substrate Preparation: Dissolve α-glucosidase (from baker's yeast) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, pre-incubate the test compound (DNJ derivative or known inhibitor) with the α-glucosidase solution at 37°C for 15 minutes.
-
Reaction Initiation: Add the pNPG substrate to the wells to start the reaction and continue to incubate at 37°C for another 15 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100. The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
β-Glucosidase Inhibition Assay
This protocol is based on a commercially available β-glucosidase activity assay kit.
-
Reagent Preparation: Prepare a master reaction mix containing assay buffer and the substrate p-nitrophenyl-β-D-glucopyranoside (β-NPG).
-
Sample Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions and the β-glucosidase enzyme.
-
Reaction Initiation: Add the master reaction mix to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at the desired temperature (e.g., 37°C) and measure the absorbance at 405 nm at multiple time points (kinetic assay).
-
Calculation: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition and IC50 values are calculated as described for the α-glucosidase assay.
Sucrase Inhibition Assay
This protocol is adapted from a method using a Caco-2 cell-free extract as the enzyme source.
-
Enzyme Preparation: Prepare a cell lysate from fully differentiated Caco-2/TC7 intestinal cells to serve as the source of human sucrase.
-
Reaction Mixture: In a reaction tube, combine the cell lysate, the test compound, and a sucrose solution in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Glucose Quantification: Measure the amount of glucose produced using a glucose quantification kit (e.g., a hexokinase-based assay).
-
Calculation: Determine the percentage of inhibition and IC50 values based on the amount of glucose produced in the presence and absence of the inhibitor.
Maltase Inhibition Assay
This protocol is similar to the sucrase inhibition assay, using maltose as the substrate.
-
Enzyme Preparation: Use a Caco-2/TC7 cell lysate as the source of human maltase.
-
Reaction Mixture: Combine the cell lysate, the test compound, and a maltose solution in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction by heat inactivation.
-
Glucose Quantification: Measure the produced glucose.
-
Calculation: Calculate the percentage of inhibition and IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by DNJ derivatives and a typical experimental workflow for inhibitor screening.
References
Unveiling the Potential of Deoxynojirimycin Analogs: A Comparative Guide to Structural Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Deoxynojirimycin (DNJ) Tetrabenzyl Ether analogs, focusing on their structural activity relationships (SAR) as potent enzyme inhibitors. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions, this guide aims to facilitate the rational design of next-generation therapeutics.
Deoxynojirimycin (DNJ), a naturally occurring iminosugar, and its derivatives have garnered significant attention for their therapeutic potential, primarily as α-glucosidase inhibitors for the management of type 2 diabetes.[1] The strategic modification of the DNJ scaffold, particularly at the nitrogen atom, has led to the development of a diverse library of analogs with varying potencies and selectivities against different enzymes, including those involved in viral infections and lysosomal storage disorders.[1][2] The synthesis of these analogs often employs a tetrabenzyl ether protection strategy, starting from tetra-O-benzyl-d-glucopyranose, to selectively modify the molecule before deprotection to yield the final active compounds.[3]
Comparative Analysis of α-Glucosidase Inhibition
The inhibitory activity of DNJ analogs against α-glucosidase is a key determinant of their potential as antidiabetic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various N-substituted DNJ analogs, providing a clear comparison of their potencies.
| Compound ID | N-Substituent | Target Enzyme | IC50 (µM) | Reference |
| DNJ | -H | α-Glucosidase (yeast) | 155 ± 15 | [4] |
| Acarbose | - | α-Glucosidase (yeast) | 822.0 ± 1.5 | [5] |
| Compound 18a | 4-hydroxy-3-methoxybenzyl | α-Glucosidase | 207 ± 110 | [6] |
| Compound 18b | 3-bromo-4-hydroxy-5-methoxybenzyl | α-Glucosidase | 276 ± 130 | [6] |
| Compound 43 | N-alkyl derivative (C5 chain) | α-Glucosidase | 30.0 ± 0.6 | [5] |
| Compound 40 | N-alkyl derivative (C2 chain) | α-Glucosidase | 160.5 ± 0.6 | [5] |
| Compound 12 | Phenyltriazole with C6 linker | α-Glucosidase (yeast) | > 105 (range 11-105) | [4] |
| Compound 18 | Phenyltriazole with C6 linker and p-tolyl | α-Glucosidase (yeast) | Not specified, but more active than DNJ | [4] |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of DNJ analogs as α-glucosidase inhibitors:
-
N-Alkylation: The length of the N-alkyl chain significantly influences inhibitory activity. For instance, an N-alkyl chain with five carbons (Compound 43) resulted in a nearly 27-fold increase in potency compared to the standard drug, acarbose.[5]
-
N-Benzylation: Substitution on the benzyl ring plays a crucial role. The presence of hydroxyl and methoxy groups, as in compound 18a, enhances inhibitory activity compared to acarbose.[6]
-
Phenyltriazole Hybrids: The introduction of a phenyltriazole moiety via a linker can lead to compounds with greater activity than the parent DNJ.[4] The length of the linker and the substituents on the phenyl ring are critical for potency.[4]
Experimental Protocols
α-Glucosidase Inhibition Assay
A common method to determine the α-glucosidase inhibitory activity of DNJ analogs involves the following steps:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).[7][8]
-
Incubation: The test compound (DNJ analog) is pre-incubated with the α-glucosidase solution for a specific period (e.g., 5-15 minutes) at 37°C.[7][9]
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.[7]
-
Measurement: The enzymatic reaction produces p-nitrophenol, a yellow product, which can be quantified by measuring the absorbance at 405 nm using a microplate reader.[8]
-
IC50 Calculation: The concentration of the analog that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Antiviral Activity Assay (Plaque Reduction Assay)
The antiviral activity of DNJ analogs can be assessed using a plaque reduction assay, often with Bovine Viral Diarrhea Virus (BVDV) as a model for other enveloped viruses.[2]
-
Cell Culture: A monolayer of susceptible cells (e.g., Madin-Darby Bovine Kidney cells) is prepared in culture plates.
-
Infection: The cells are infected with a known amount of the virus.
-
Treatment: After a period of viral adsorption, the cells are overlaid with a medium containing various concentrations of the DNJ analog.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).
-
Quantification: The plaques are visualized (e.g., by staining with crystal violet) and counted. The reduction in the number of plaques in the presence of the analog compared to an untreated control is used to determine the antiviral activity.
Molecular Interactions and Signaling Pathways
Molecular docking studies provide valuable insights into the binding modes of DNJ analogs within the active site of α-glucosidase, elucidating the key interactions that govern their inhibitory potency.
Caption: Binding interactions of a phenyltriazole DNJ analog with α-glucosidase.
The diagram above illustrates the predicted binding mode of a phenyltriazole-containing DNJ analog within the active site of α-glucosidase.[4] The DNJ core forms hydrogen bonds with key amino acid residues like Asn241 and Glu304, while the triazole and phenyl extensions engage in additional hydrogen bonding and π-π stacking interactions, respectively. These multiple points of contact contribute to the enhanced binding affinity and inhibitory potency of these analogs compared to the parent DNJ molecule.[4]
Conclusion
The structural modification of deoxynojirimycin, particularly through N-substitution, has proven to be a fruitful strategy for the development of potent enzyme inhibitors. The comparative data and experimental protocols presented in this guide highlight the critical role of specific structural features in determining the biological activity of DNJ analogs. The visualization of molecular interactions further aids in understanding the SAR at a molecular level. This comprehensive overview serves as a valuable resource for the ongoing research and development of novel DNJ-based therapeutics with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Analysis of N-Alkylated Deoxynojirimycin Derivatives: Potent Inhibitors of Glycosidases with Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-alkylated deoxynojirimycin (DNJ) derivatives, highlighting their performance as potent enzyme inhibitors with significant therapeutic promise. This analysis is supported by experimental data on their biological activities, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Deoxynojirimycin (DNJ), a naturally occurring iminosugar, and its N-alkylated derivatives have garnered considerable attention in the scientific community for their broad spectrum of biological activities. These compounds are primarily recognized as potent inhibitors of α-glucosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. This inhibitory action forms the basis of their therapeutic applications in managing type 2 diabetes and certain viral infections. The addition of an N-alkyl group to the DNJ core structure has been a key strategy in modulating their potency, selectivity, and pharmacokinetic properties.
Performance Comparison of N-Alkylated DNJ Derivatives
The efficacy of N-alkylated DNJ derivatives is largely determined by the nature of the N-substituent. Variations in the length, branching, and functionalization of the alkyl chain significantly impact their inhibitory activity against different glycosidases and their antiviral potency.
α-Glucosidase Inhibitory Activity
A primary therapeutic target of DNJ derivatives is α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates in the intestine. Inhibition of this enzyme delays glucose absorption and helps manage postprandial hyperglycemia in diabetic patients. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50).
A series of novel N-alkyl-1-deoxynojirimycin derivatives exhibited α-glucosidase inhibitory activity with IC50 values ranging from 30.0 ± 0.6 µM to 2000 µM, compared to the standard acarbose (IC50 = 822.0 ± 1.5 µM).[1][2] One of the most active compounds was approximately 27-fold more potent than acarbose.[1][2] Kinetic studies revealed that these compounds act as competitive inhibitors of α-glucosidase.[1][2] In another study, N-benzyl deoxynojirimycin derivatives (NB-DNJDs) also showed significant α-glucosidase inhibitory activity. Compound 18a (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol) demonstrated the highest activity with an IC50 value of 0.207 ± 0.11 mM, which was lower than that of acarbose (IC50: 0.353 ± 0.09 mM).[3]
| Derivative Name/Code | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Fold Improvement vs. Reference |
| Compound 43 | α-Glucosidase | 30.0 ± 0.6 | Acarbose | 822.0 ± 1.5 | ~27 |
| Compound 40 | α-Glucosidase | 160.5 ± 0.6 | Acarbose | 822.0 ± 1.5 | ~5 |
| Compound 34 | α-Glucosidase | - | Acarbose | - | - |
| 18a (NB-DNJD) | α-Glucosidase | 207 ± 110 | Acarbose | 353 ± 90 | ~1.7 |
| 18b (NB-DNJD) | α-Glucosidase | 276 ± 130 | Acarbose | 353 ± 90 | ~1.3 |
| N-Nonyldeoxynojirimycin | Acid α-glucosidase | 0.42 | - | - | - |
| N-Nonyldeoxynojirimycin | α-1,6-glucosidase | 8.4 | - | - | - |
Table 1: Comparative α-Glucosidase Inhibitory Activity of N-Alkylated DNJ Derivatives.
Antiviral Activity
The antiviral mechanism of N-alkylated DNJ derivatives is primarily attributed to their inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[4] These enzymes are essential for the proper folding of viral envelope glycoproteins. Inhibition of these glucosidases leads to misfolded glycoproteins, which can impair virus assembly, secretion, and infectivity. This mechanism has shown efficacy against a range of enveloped viruses, including Dengue virus (DENV).
A study on N-alkylated DNJ derivatives for the treatment of Dengue virus infection revealed that several analogues exhibited nanomolar antiviral activity.[5][6] For instance, compounds 2h, 2l, 3j, 3l, 3v, and 4b-4c showed EC50 values in the range of 0.3–0.5 μM against DENV infection, with low cytotoxicity (CC50 > 500 μM), resulting in a high selectivity index (SI > 1000).[5][6] The parent oxygenated N-alkyl DNJ derivative 7 (CM-10-18) had an EC50 of 6.5 μM against DENV in BHK cells.[5][6]
| Derivative Name/Code | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 7 (CM-10-18) | Dengue Virus (DENV) | 6.5 | >500 | >77 |
| 2h | Dengue Virus (DENV) | 0.3 - 0.5 | >500 | >1000 |
| 2l | Dengue Virus (DENV) | 0.3 - 0.5 | >500 | >1000 |
| 3j | Dengue Virus (DENV) | 0.3 - 0.5 | >500 | >1000 |
| 3l | Dengue Virus (DENV) | 0.3 - 0.5 | >500 | >1000 |
| 3v | Dengue Virus (DENV) | 0.3 - 0.5 | >500 | >1000 |
| 4b | Dengue Virus (DENV) | 0.3 - 0.5 | >500 | >1000 |
| 4c | Dengue Virus (DENV) | 0.3 - 0.5 | >500 | >1000 |
| N-Nonyldeoxynojirimycin | Bovine Viral Diarrhea Virus (BVDV) | 2.5 | - | - |
Table 2: Comparative Antiviral Activity of N-Alkylated DNJ Derivatives.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the objective comparison of scientific data. Below are summarized protocols for the key experiments cited in this guide.
Synthesis of N-Alkyl-Deoxynojirimycin Derivatives
A general procedure for the synthesis of N-alkyl-DNJ derivatives involves the reaction of 1-deoxynojirimycin with an appropriate alkylating agent.
General Procedure:
-
A solution of cinnamic acid (1 mmol) and triethylamine (Et3N) in acetone is reacted with a dibromoalkane at 65°C overnight to yield intermediate bromoalkyl cinnamates.[1]
-
The target N-alkyl-DNJ derivatives are obtained by reacting the intermediate bromoalkyl cinnamates with 1-deoxynojirimycin (1-DNJ) and potassium carbonate (K2CO3) in dimethylformamide (DMF) at 85°C for 5-6 hours.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[1]
-
The final products are purified using column chromatography.[1]
-
The structures of the synthesized compounds are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1]
In Vitro α-Glucosidase Inhibitory Activity Assay
The inhibitory activity of the synthesized compounds against α-glucosidase is determined using a colorimetric assay.
Protocol:
-
The assay is performed in 96-well microplates.[3]
-
The test compounds (inhibitors) are dissolved in a mixture of DMSO and 0.1 M phosphate buffer (pH 6.8).[3]
-
A mixture containing the inhibitor solution, α-glucosidase (from Saccharomyces cerevisiae), and β-mercaptoethanol in phosphate buffer is pre-incubated for 20 minutes at 37°C.[3]
-
The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG).[3]
-
The mixture is incubated for another 5 minutes at 37°C.[3]
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.[3]
-
Acarbose is used as a positive control.[3]
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = (1 − As/Ac) × 100, where As is the absorbance of the test sample and Ac is the absorbance of the control (without inhibitor).[3]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by logarithmic regression analysis.[3]
Antiviral Activity Assay (Dengue Virus)
The antiviral efficacy of the compounds against DENV is evaluated by a yield reduction assay.
Protocol:
-
BHK (baby hamster kidney) cells are used as the host cells.[6]
-
The antiviral activity is measured by a virus yield reduction assay and expressed as the 50% effective concentration (EC50).[6]
-
Cytotoxicity of the compounds is determined using an MTT assay and expressed as the 50% cytotoxic concentration (CC50).[6]
-
For screening purposes, a Bovine Viral Diarrhea Virus (BVDV) assay using MDBK cells can be employed as a surrogate, as good correlation with the DENV assay has been observed.[6]
Visualizing the Mechanisms and Workflows
Diagrammatic representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex processes involved.
Caption: Antiviral mechanism of N-alkylated DNJ derivatives via inhibition of ER α-glucosidases.
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Conclusion
N-alkylated deoxynojirimycin derivatives represent a versatile class of compounds with significant potential for the development of new therapeutics. The strategic modification of the N-alkyl substituent allows for the fine-tuning of their biological activity, leading to highly potent and selective inhibitors of α-glucosidases and effective antiviral agents. The data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the therapeutic profile of these iminosugars. Further research, guided by the methodologies and mechanistic insights discussed, will undoubtedly pave the way for the clinical translation of these promising compounds.
References
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
